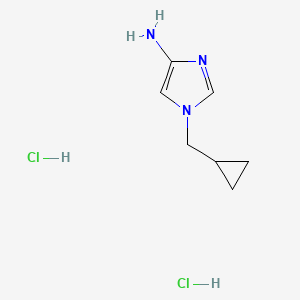

1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride

Description

1-(Cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride is a bicyclic imidazole derivative with the molecular formula C₇H₁₃Cl₂N₃ and a molecular weight of 210.11 g/mol . The compound features a cyclopropylmethyl group substituted at the 1-position of the imidazole ring and an amine group at the 4-position, stabilized as a dihydrochloride salt. This structural configuration enhances its solubility and stability compared to neutral imidazole derivatives.

Properties

IUPAC Name |

1-(cyclopropylmethyl)imidazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-7-4-10(5-9-7)3-6-1-2-6;;/h4-6H,1-3,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSVJSGNPPQYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(N=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247101-93-3 | |

| Record name | 1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with imidazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 195.64 g/mol. Its structure features a cyclopropyl group linked to an imidazole ring, which is known for its biological activity due to the presence of nitrogen atoms that can participate in various chemical reactions.

Pharmaceutical Development

1-(Cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride has emerged as a promising lead compound in drug discovery. Its unique structural characteristics allow for interactions with biological targets, particularly enzymes and receptors involved in critical cellular pathways.

Research has indicated that this compound exhibits significant biological activity. Some key findings include:

- Inhibition of c-Abl Kinase : The compound has been shown to inhibit c-Abl kinase activity, which is beneficial in treating various cancers and neurodegenerative diseases .

- Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects on motor neurons, suggesting its potential use in treating conditions like amyotrophic lateral sclerosis (ALS) .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating pathways associated with oxidative stress .

Neurodegenerative Disease Models

In a study examining the effects on motor neuron viability in the presence of ALS patient-derived astrocytes, treatment with this compound resulted in improved survival rates of motor neurons. This suggests its potential as a therapeutic agent for ALS .

Cancer Treatment Studies

The compound's inhibitory action on c-Abl kinase has been explored in various cancer models. For instance, it was tested against chronic myeloid leukemia cells, where it effectively reduced cell proliferation and induced apoptosis . These findings highlight its promise as a candidate for further development into an anticancer drug.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride with related imidazole derivatives:

Key Differences and Implications

In contrast, halogenated derivatives (e.g., 2-bromo-1H-imidazole) exhibit altered electronic properties due to electronegative substituents, which may influence binding to biological targets .

Salt Form and Solubility :

- The dihydrochloride salt in the target compound enhances aqueous solubility compared to neutral imidazole derivatives (e.g., 4-bromo-1-methylimidazole), making it more suitable for pharmaceutical formulations .

Structural Isomerism :

- The compound (1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride shares the same molecular formula as the target compound but differs in substituent positions (amine at 5- vs. 4-position). This positional isomerism could lead to divergent interactions in biological systems.

Notes on Limitations and Discrepancies

- Biological activity data (e.g., IC₅₀, binding affinity) are absent in the provided evidence, limiting mechanistic comparisons.

Q & A

Q. What are the standard synthetic routes for 1-(cyclopropylmethyl)-1H-imidazol-4-amine dihydrochloride?

The synthesis typically involves two key steps:

Alkylation of 4-nitroimidazole : Reacting 4-nitroimidazole with 1-bromo-1-cyclopropylmethane under basic conditions to yield 1-(cyclopropylmethyl)-4-nitro-1H-imidazole.

Reduction of the nitro group : Catalytic hydrogenation (e.g., using Pd/C under H₂ pressure) or chemical reduction (e.g., SnCl₂ in HCl) converts the nitro group to an amine, followed by dihydrochloride salt formation. Yields range from 60% to 85%, depending on reaction optimization .

Q. How is the purity and identity of this compound verified experimentally?

Key analytical methods include:

- LCMS : To confirm molecular weight (e.g., m/z = 138.2 [M+H]+ for the free base) and monitor reaction progress .

- NMR spectroscopy : ¹H and ¹³C NMR to validate substituent positions and cyclopropane integrity.

- Elemental analysis : To confirm stoichiometry of the dihydrochloride salt.

- HPLC : For purity assessment under gradient elution conditions .

Q. What solvents and conditions are optimal for its storage and handling?

- Storage : As a hygroscopic solid, it should be stored under inert gas (N₂/Ar) at –20°C.

- Solubility : Highly soluble in water and polar aprotic solvents (e.g., DMSO, DMF), but unstable in basic aqueous solutions due to amine protonation equilibrium .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict its reactivity or interaction with biological targets?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) can:

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

Yield discrepancies often arise from:

- Catalyst choice : Switching from Pd/C to Raney Ni may improve hydrogenation efficiency.

- Solvent optimization : Replacing dichloromethane with acetonitrile can reduce side reactions during alkylation.

- Temperature control : Lowering reaction temperatures minimizes cyclopropane ring-opening side reactions .

Q. How does structural modification (e.g., cyclopropane substitution) influence its biological activity?

- Cyclopropane rigidity : Enhances binding selectivity to hydrophobic enzyme pockets (e.g., in kinase inhibitors).

- Amine protonation : The dihydrochloride salt improves aqueous solubility, enhancing bioavailability in in vitro assays.

- SAR studies : Derivatives with bulkier substituents (e.g., 4-chlorophenyl) show increased potency in receptor-binding assays .

Q. What are the challenges in characterizing its degradation products under acidic/basic conditions?

- Degradation pathways : The cyclopropane ring may undergo acid-catalyzed ring-opening, forming propene derivatives.

- Analytical tools : Use LC-MS/MS with collision-induced dissociation (CID) to identify degradation fragments.

- Stability protocols : Conduct forced degradation studies at pH 2–9 to establish shelf-life .

Q. How can its role as a building block in medicinal chemistry be expanded?

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the imidazole C2/C5 positions.

- Peptide conjugation : Link via the amine group to create targeted prodrugs or imaging agents.

- Metal coordination : Explore chelation with transition metals (e.g., Ru, Pt) for anticancer applications .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Ref. |

|---|---|---|---|

| Alkylation | 4-Nitroimidazole, 1-bromo-1-cyclopropylmethane, K₂CO₃, DMF, 60°C | 76 | |

| Reduction | H₂ (1.8 MPa), Pd/C, IPA, 40°C | 85 |

Q. Table 2. Spectral Data (¹H NMR, 300 MHz)

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Cyclopropane CH₂ | 0.10–0.50 | m | Cyclopropane methylene |

| Imidazole H5 | 7.15–7.29 | s | Aromatic proton |

| NH₂ (amine) | 2.20–2.40 | br s | Dihydrochloride salt |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.